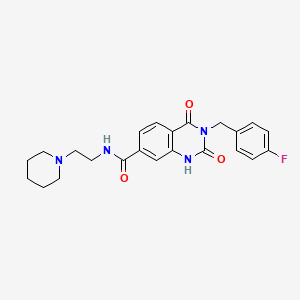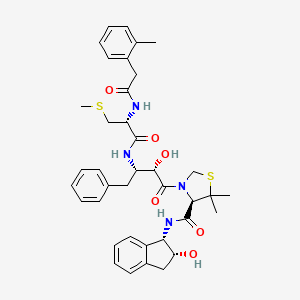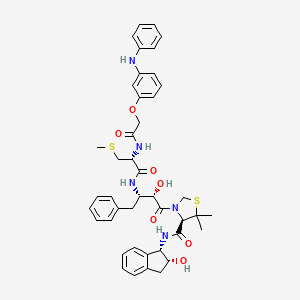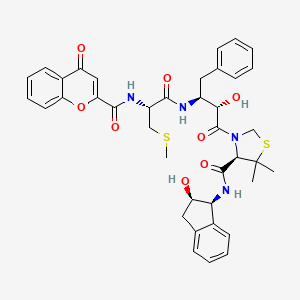![molecular formula C36H44N4O6S B10849894 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10283 is a hydroxymethylcarbonyl isostere-based dipeptidomimetic compound. It is a derivative of the highly potent plasmepsin inhibitor KNI-10006, designed to enhance antimalarial activity. KNI-10283 exhibits potent inhibitory activities against plasmepsin II, an aspartic protease enzyme found in Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KNI-10283 involves the attachment of alkylamino substituents to the structure of KNI-10006. The synthetic route typically includes the following steps:
Formation of the dipeptide scaffold: The dipeptide scaffold is synthesized using standard peptide coupling reactions.
Introduction of hydroxymethylcarbonyl isostere: The hydroxymethylcarbonyl isostere is introduced into the dipeptide scaffold through a series of chemical transformations.
Attachment of alkylamino substituents: Alkylamino substituents are attached to the dipeptide scaffold to enhance antimalarial activity.
Industrial Production Methods
Industrial production methods for KNI-10283 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
KNI-10283 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylcarbonyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents like amines and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of KNI-10283 with modified functional groups, which can be further evaluated for their biological activities.
Scientific Research Applications
KNI-10283 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationships of plasmepsin inhibitors.
Biology: KNI-10283 is employed in biological assays to investigate its inhibitory effects on plasmepsin II and its potential as an antimalarial agent.
Medicine: The compound is explored for its therapeutic potential in treating malaria and other diseases caused by Plasmodium species.
Mechanism of Action
KNI-10283 exerts its effects by inhibiting the activity of plasmepsin II, an aspartic protease enzyme essential for the digestion of hemoglobin in Plasmodium falciparum. The compound binds to the active site of plasmepsin II, preventing the enzyme from cleaving hemoglobin and thereby disrupting the parasite’s ability to obtain nutrients. This inhibition ultimately leads to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
KNI-10006: The parent compound of KNI-10283, known for its potent plasmepsin inhibitory activity.
KNI-10538: Another derivative of KNI-10006 with enhanced antimalarial activity.
KNI-10729: A compound designed for inhibition of human T-lymphotropic virus type 1 protease
Uniqueness of KNI-10283
KNI-10283 is unique due to its enhanced antimalarial activity compared to its parent compound KNI-10006. The introduction of alkylamino substituents significantly improves its potency against Plasmodium falciparum while maintaining low cytotoxicity. This makes KNI-10283 a promising candidate for further development as an antimalarial drug .
Properties
Molecular Formula |
C36H44N4O6S |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-(methylamino)phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C36H44N4O6S/c1-21-15-25(37-5)16-22(2)32(21)46-19-29(42)38-27(17-23-11-7-6-8-12-23)31(43)35(45)40-20-47-36(3,4)33(40)34(44)39-30-26-14-10-9-13-24(26)18-28(30)41/h6-16,27-28,30-31,33,37,41,43H,17-20H2,1-5H3,(H,38,42)(H,39,44)/t27-,28+,30-,31-,33+/m0/s1 |
InChI Key |
MFQZSFZGLACSHP-LPOYSWGPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NC |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849811.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)
![3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10849839.png)
![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849877.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

